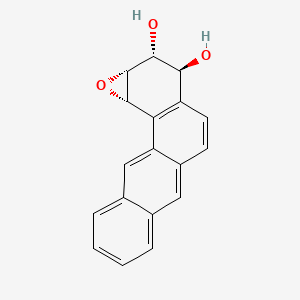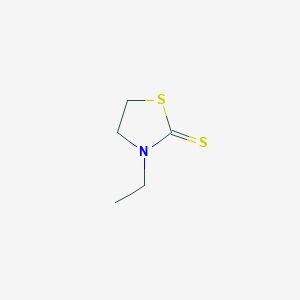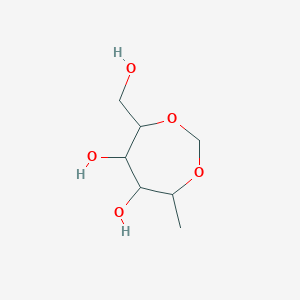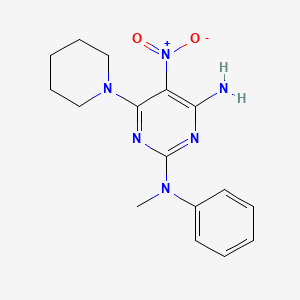
(+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are organic compounds containing multiple aromatic rings. This compound is notable for its complex structure, which includes both dihydroxy and epoxy functional groups. It is a metabolite of benzo[a]anthracene, a known environmental pollutant and carcinogen .
Vorbereitungsmethoden
The synthesis of (+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves multiple steps, starting from benzo[a]anthracene. The process includes:
Oxidation: Benzo[a]anthracene is first oxidized to form benzo[a]anthracene-3,4-dihydrodiol.
Epoxidation: The dihydrodiol is then epoxidized to yield the final compound.
Analyse Chemischer Reaktionen
(+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products depend on the specific reaction conditions but often include various oxidized or reduced derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
This compound is primarily used in scientific research to study the metabolic pathways and toxicological effects of PAHs. It serves as a model compound for understanding the biotransformation of benzo[a]anthracene and its metabolites. Research applications include:
Chemistry: Studying the reactivity and stability of PAH derivatives.
Biology: Investigating the compound’s interaction with biological macromolecules like DNA and proteins.
Medicine: Exploring its role in carcinogenesis and potential therapeutic interventions.
Industry: Limited, mainly focused on environmental monitoring and remediation studies
Wirkmechanismus
The compound exerts its effects primarily through its interaction with cellular macromolecules. It can form DNA adducts, leading to mutations and potentially carcinogenesis. The epoxy group is particularly reactive, facilitating the formation of these adducts. The compound also affects various signaling pathways, including those involving cytochrome P450 enzymes, which are responsible for its metabolic activation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other PAH derivatives like:
Benzo[a]pyrene: Another well-known carcinogenic PAH.
7,12-Dimethylbenz[a]anthracene: Used extensively in cancer research.
Anthracene derivatives: Studied for their photophysical and photochemical properties
What sets (+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene apart is its specific structure, which includes both dihydroxy and epoxy groups, making it a unique model for studying the metabolic pathways and toxicological effects of PAHs .
Eigenschaften
CAS-Nummer |
63438-26-6 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(3S,5R,6R,7S)-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C18H14O3/c19-15-12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m0/s1 |
InChI-Schlüssel |
JNQSJMYLVFOQBK-XWTMOSNGSA-N |
Isomerische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@H]5[C@H](O5)[C@@H]([C@H]4O)O |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5C(O5)C(C4O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14160857.png)

![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160874.png)

![N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14160883.png)
![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)





![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)

